molecular formula C13H13N3O3S B14155134 4-[(Anilinocarbonyl)amino]benzenesulfonamide CAS No. 23761-01-5

4-[(Anilinocarbonyl)amino]benzenesulfonamide

Cat. No.: B14155134
CAS No.: 23761-01-5
M. Wt: 291.33 g/mol
InChI Key: XCGMCYYUHKUQTO-UHFFFAOYSA-N
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Description

4-[(Anilinocarbonyl)amino]benzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₃N₃O₃S. It is a derivative of benzenesulfonamide, characterized by the presence of an anilinocarbonyl group attached to the amino group of the benzenesulfonamide structure. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Anilinocarbonyl)amino]benzenesulfonamide typically involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with phosgene to introduce the carbonyl group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(Anilinocarbonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(Anilinocarbonyl)amino]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Anilinocarbonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase enzymes by binding to the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Anilinocarbonyl)amino]benzenesulfonamide is unique due to its specific structure, which allows it to interact with a broader range of molecular targets compared to simpler sulfonamides. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

23761-01-5

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

1-phenyl-3-(4-sulfamoylphenyl)urea

InChI

InChI=1S/C13H13N3O3S/c14-20(18,19)12-8-6-11(7-9-12)16-13(17)15-10-4-2-1-3-5-10/h1-9H,(H2,14,18,19)(H2,15,16,17)

InChI Key

XCGMCYYUHKUQTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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